5-Chloro-8-methylquinolin-2-amine
Overview
Description
5-Chloro-8-methylquinolin-2-amine is a chemical compound that is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of this compound is C10H9ClN2 .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, and their antimicrobial activity depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Scientific Research Applications
Chemical Reactions and Synthesis
5-Chloro-8-methylquinolin-2-amine and related compounds are used in various chemical reactions and synthesis processes. Woźniak and Nowak (1994) discussed the amination of nitroisoquinolines, including 5-chloro-8-nitroisoquinoline, to produce mono- or bis(methylamino)-substituted nitro compounds (Woźniak & Nowak, 1994). Also, Al-Shaar et al. (1988) investigated the reaction of hot thionyl chloride with 2-methylquinolines, transforming them into dichloro(2-quinolyl)methanesulphenyl chlorides, which can be further reacted with secondary amines (Al-Shaar et al., 1988).
Luminescent Properties
This compound has been studied for its luminescent properties. Prodi et al. (2001) found that the luminescent properties of 5-chloro-8-hydroxyquinoline, a related compound, are pH-dependent, suggesting potential applications as chemosensors for various metal ions (Prodi et al., 2001).
Antimicrobial Activity
Compounds related to this compound have shown antimicrobial activities. Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline and screened them for antifungal and antibacterial activities, finding some compounds with promising activity (Kumar et al., 2011).
Antimalarial and Anticancer Potential
This compound derivatives have been explored for their antimalarial and anticancer potential. Saini et al. (2016) synthesized quinoline-pyrazolopyridine hybrids and found some derivatives with considerable antimalarial activity (Saini et al., 2016). Similarly, Sirisoma et al. (2009) discovered a derivative with potent apoptosis-inducing properties, suggesting its use as an anticancer agent (Sirisoma et al., 2009).
Dye Synthesis
This compound derivatives have been used in dye synthesis. Szala et al. (2017) synthesized derivatives of 5-azo-8-hydroxy-2-methylquinoline dyes, demonstrating their application in textile dyeing and exploring their electrochemical properties (Szala et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 5-Chloro-8-methylquinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets, the PI3K/AKT/mTOR pathway proteins, by binding to them. The molecular docking studies reveal that this compound has a lesser binding energy with these proteins , indicating a strong interaction.
Biochemical Pathways
The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. The compound’s interaction with this pathway can lead to changes in these cellular processes, potentially leading to the inhibition of cancer cell proliferation.
Pharmacokinetics
It is predicted to satisfy the adme (absorption, distribution, metabolism, and excretion) profile , which suggests that it may have good bioavailability.
Result of Action
As a result of its action, this compound has shown activity against a non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.
Future Directions
Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . The development of new molecules containing the quinoline nucleus is rapidly advancing, with many research reports being generated in a brief span of time .
Biochemical Analysis
Biochemical Properties
5-Chloro-8-methylquinolin-2-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be active with inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2b .
Cellular Effects
The compound has shown significant effects on various types of cells and cellular processes. It has been screened against a non-small cell lung cancer cell line, A549 . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully understood. It has been found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully known. It is known to interact with the PI3K/AKT/mTOR pathway proteins .
Properties
IUPAC Name |
5-chloro-8-methylquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGFQLOKHMATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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